N-phenyl-2-(9H-purin-6-ylsulfanyl)acetamide
CAS No.:
Cat. No.: VC16451446
Molecular Formula: C13H11N5OS
Molecular Weight: 285.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H11N5OS |
---|---|
Molecular Weight | 285.33 g/mol |
IUPAC Name | N-phenyl-2-(7H-purin-6-ylsulfanyl)acetamide |
Standard InChI | InChI=1S/C13H11N5OS/c19-10(18-9-4-2-1-3-5-9)6-20-13-11-12(15-7-14-11)16-8-17-13/h1-5,7-8H,6H2,(H,18,19)(H,14,15,16,17) |
Standard InChI Key | GXZOLDIHDLVWIM-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2NC=N3 |
Introduction
Chemical Identity and Structural Features
N-Phenyl-2-(9H-purin-6-ylsulfanyl)acetamide (molecular formula C₁₃H₁₁N₅OS) consists of a purine core substituted at the 6th position with a sulfanylacetamide group bearing a phenyl moiety. Key structural attributes include:
Molecular Properties
-
Molecular Weight: 277.32 g/mol (calculated from formula).
-
logP: Estimated at 0.56–0.85 based on analogs like N-cyclopentyl-2-[(6-hydroxy-9H-purin-2-yl)sulfanyl]acetamide (logP = 0.56) .
-
Hydrogen Bonding: Three hydrogen bond donors (N–H groups) and seven acceptors (O, S, N atoms), facilitating interactions with biological targets .
Spectroscopic Characterization
-
¹H NMR: For the parent structure 2-(9H-purin-6-ylsulfanyl)acetamide, signals include δ 4.17 (s, SCH₂), 7.36–7.59 (m, aromatic protons), and 12.03 ppm (N–H purine) . The phenyl group in N-phenyl derivatives would introduce additional aromatic signals at δ 6.8–7.6 ppm .
-
IR: Stretching vibrations at 3450 cm⁻¹ (N–H), 1709 cm⁻¹ (C=O), and 750 cm⁻¹ (C–S) .
Synthetic Methodologies
The synthesis of N-phenyl-2-(9H-purin-6-ylsulfanyl)acetamide likely follows protocols established for purine-thioacetamide hybrids:
Key Steps
-
Purine Functionalization: 6-Chloropurine undergoes nucleophilic substitution with thioacetic acid derivatives to introduce the sulfanylacetamide group .
-
Amide Coupling: Reaction of 2-(purin-6-ylsulfanyl)acetic acid with aniline derivatives using carbodiimide coupling agents .
Example Protocol (Analog Synthesis) :
-
Starting Material: 1-Benzyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-thiol.
-
Reaction: Treated with chloroacetyl chloride and aniline in DMF, yielding N-phenyl-2-(purin-6-ylsulfanyl)acetamide after purification (reported yield: 63–82%).
Biological Activity and Mechanisms
While direct pharmacological data for N-phenyl-2-(9H-purin-6-ylsulfanyl)acetamide are unavailable, structurally related compounds exhibit notable bioactivity:
Cytostatic Effects
-
6-Phenylpurine Ribonucleosides: Derivatives with 4-X-phenyl substitutions (X = F, Cl, OR) showed IC₅₀ values of 0.25–20 μM in leukemia (CCRF-CEM) and cervical cancer (HeLa) cells . Activity depends on the ribose moiety, as aglycone analogs were inactive .
Putative Targets
-
Enzyme Inhibition: Purine sulfanylacetamides may target xanthine oxidase (involved in gout) or adenosine deaminase (immunomodulation) .
-
Receptor Interactions: The purine core could bind adenosine receptors (A₁, A₂ₐ), modulating cAMP pathways .
Comparative Analysis with Structural Analogs
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume